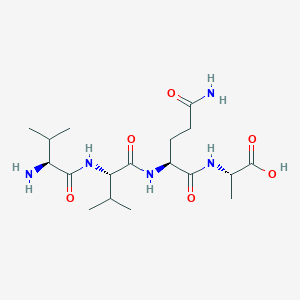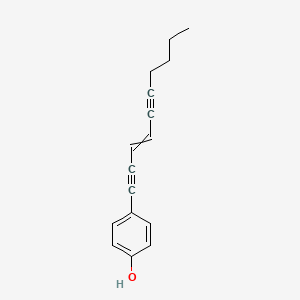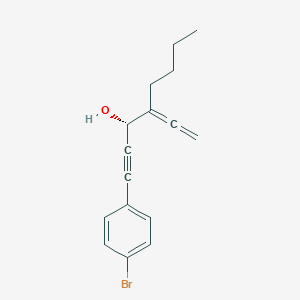![molecular formula C24H28N2O2 B14233651 Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis- CAS No. 500900-74-3](/img/structure/B14233651.png)
Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- is a chemical compound with a complex structure that includes two benzonitrile groups connected by a decane chain with oxygen linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert benzonitrile groups into benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, benzylamine derivatives, and various substituted benzonitrile compounds.
Applications De Recherche Scientifique
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- has several scientific research applications:
Biology: This compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of resins, dyes, and advanced coatings.
Mécanisme D'action
The mechanism by which benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form coordination complexes with transition metals, which can then interact with biological molecules . These interactions can modulate enzyme activity and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
Benzaldehyde: A precursor in the synthesis of benzonitrile.
Benzylamine: A reduction product of benzonitrile.
Uniqueness
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- is unique due to its complex structure, which includes two benzonitrile groups connected by a decane chain with oxygen linkages
Propriétés
Numéro CAS |
500900-74-3 |
|---|---|
Formule moléculaire |
C24H28N2O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-[10-(2-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H28N2O2/c25-19-21-13-7-9-15-23(21)27-17-11-5-3-1-2-4-6-12-18-28-24-16-10-8-14-22(24)20-26/h7-10,13-16H,1-6,11-12,17-18H2 |
Clé InChI |
YLYVJTRBQSMRDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OCCCCCCCCCCOC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


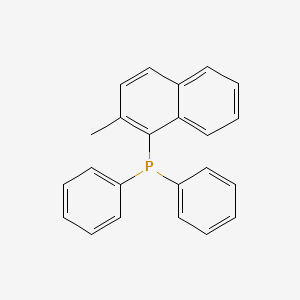
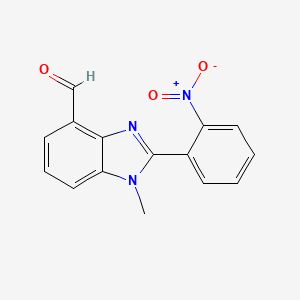
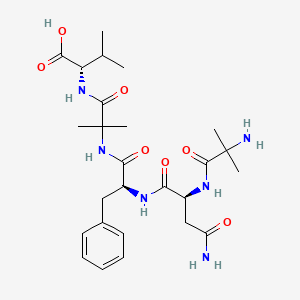
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

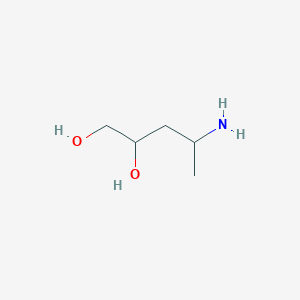
![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
